(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.
Attachment of the tert-Butyl Group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate group can produce alcohols or aldehydes.
Scientific Research Applications
(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, and changes in protein conformation.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: This is a stereoisomer of the compound with different spatial arrangement of atoms.
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound lacks the specific stereochemistry of the (1S,4S) isomer.
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxamide: This compound has a carboxamide group instead of a carboxylate group.
Uniqueness
The uniqueness of (1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts unique steric and electronic properties that can affect its interactions with other molecules.
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-JVIMKECRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.